2,6-Dibromo-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline
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Overview
Description
2,6-Dibromo-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C₁₆H₁₄Br₂N₂O It is a derivative of aniline, featuring bromine atoms at the 2 and 6 positions, and a benzoxazole moiety at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline typically involves multiple stepsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,6-Dibromo-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. The bromine atoms and benzoxazole moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Another brominated compound with similar structural features but different functional groups and applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a different core structure but similar isopropyl substitution.
Uniqueness
2,6-Dibromo-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific combination of bromine atoms and benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H14Br2N2O |
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Molecular Weight |
410.10 g/mol |
IUPAC Name |
2,6-dibromo-4-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C16H14Br2N2O/c1-8(2)9-3-4-14-13(7-9)20-16(21-14)10-5-11(17)15(19)12(18)6-10/h3-8H,19H2,1-2H3 |
InChI Key |
HEKDJMZICOXJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C(=C3)Br)N)Br |
Origin of Product |
United States |
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